6-aminothieno[3,2-b]pyridin-7-ol is a heterocyclic compound characterized by a fused ring system that incorporates thiophene and pyridine structures. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The molecular formula for 6-aminothieno[3,2-b]pyridin-7-ol is C7H6N2OS, with a molecular weight of approximately 154.19 g/mol. Its significance in drug development stems from its interactions with various biological targets, making it a subject of interest for further research and application in pharmaceuticals .
6-aminothieno[3,2-b]pyridin-7-ol can be sourced from various chemical suppliers and is classified as an organic compound within the category of heterocycles. It is particularly noted for its structural features that allow for diverse chemical modifications, enhancing its utility in synthetic chemistry and biological applications.
The synthesis of 6-aminothieno[3,2-b]pyridin-7-ol typically involves multi-step processes. A common synthetic route is the one-pot three-component condensation reaction. This method combines acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide dissolved in dimethylformamide at approximately 50°C. This approach facilitates the formation of the desired heterocyclic structure efficiently .
The one-pot synthesis is advantageous due to its simplicity and reduced need for extensive purification steps. The reaction conditions can be optimized for yield and purity by adjusting factors such as temperature, solvent choice, and reaction time. Additionally, industrial-scale production may involve continuous flow reactors to enhance efficiency and scalability while ensuring high-quality output .
The molecular structure of 6-aminothieno[3,2-b]pyridin-7-ol features a thiophene ring fused to a pyridine ring with an amino group at the 6-position and a hydroxyl group at the 7-position. The structural formula can be represented as follows:
The compound's structural data includes:
6-aminothieno[3,2-b]pyridin-7-ol can undergo various chemical reactions including:
For oxidation reactions, reagents such as hydrogen peroxide or m-chloroperbenzoic acid are typically employed. Reduction reactions often utilize palladium on carbon with hydrogen gas or sodium borohydride as reducing agents. Substitution reactions generally require nucleophiles like amines or thiols under basic conditions .
The mechanism of action for 6-aminothieno[3,2-b]pyridin-7-ol primarily involves its interaction with specific molecular targets within biological systems. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Furthermore, this compound may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions such as proliferation and apoptosis .
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize this compound further .
6-aminothieno[3,2-b]pyridin-7-ol has numerous applications in scientific research:
Thieno[3,2-b]pyridine represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system that combines electron-rich thiophene and nitrogen-containing pyridine rings. This hybrid architecture delivers unique electronic properties, including enhanced π-electron delocalization and dipole moments, which facilitate optimal interactions with biological targets. The scaffold’s planar structure allows for deep penetration into enzyme active sites and receptor pockets, while its synthetic versatility enables strategic decoration with substituents like amino and hydroxyl groups. These features collectively enhance drug-like properties such as solubility, metabolic stability, and target affinity. Recent studies highlight its prominence in developing therapeutics for neurological disorders, infectious diseases, and cancer, with several derivatives advancing to clinical evaluation [1] [3].
Heterocyclic compounds constitute >85% of FDA-approved drugs, with fused bicyclic systems like thieno[3,2-b]pyridine offering distinct advantages:
Table 1: Bioactivity Profiles of Thieno[3,2-b]pyridine Derivatives
Compound | Activity | Potency (IC₅₀/GI₅₀) | Target |
---|---|---|---|
FD-targeting analog | Familial dysautonomia correction | 0.05–0.33 μM | IKBKAP splicing [1] |
6c | Antitubercular | 0.05 μM (Mtb H37Rv) | InhA enzyme [3] |
3c | Anticancer (NCI-H460) | 1.40 μM | Cell cycle arrest [4] |
Kinase inhibitor | Src kinase inhibition | <100 nM | Oncogenic signaling [6] |
The 6-amino and 7-hydroxyl groups in thieno[3,2-b]pyridine derivatives are critical pharmacophores that govern target engagement:
The evolution of this scaffold reflects strategic advances in heterocyclic drug design:
Table 2: Milestones in Thieno[3,2-b]pyridine Drug Development
Year | Advance | Significance |
---|---|---|
2012 | Anticancer aminodi(hetero)arylamines [4] | Demonstrated apoptosis induction in lung cancer cells |
2020 | InhA inhibitors for XDR-TB [3] | Bypassed KatG activation requirements |
2021 | FD-correcting compounds (US20220135586A1) [1] | First RNA-splicing modulators in clinical evaluation |
2024 | Antimicrobial thienopyridines [7] | Achieved MIC = 0.0048 mg/mL against B. mycoides |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4